Methyl 5-bromo-2,4-dichlorobenzoate
Overview
Description
Methyl 5-bromo-2,4-dichlorobenzoate is a halogenated aromatic ester with the molecular formula C8H5BrCl2O2 and a molecular weight of 283.94 g/mol . This compound is characterized by the presence of bromine and chlorine atoms on the benzene ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2,4-dichlorobenzoate can be synthesized through the esterification of 5-bromo-2,4-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2,4-dichlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates.
Reduction: Methyl 5-bromo-2,4-dichlorobenzyl alcohol.
Oxidation: 5-bromo-2,4-dichlorobenzoic acid.
Scientific Research Applications
Methyl 5-bromo-2,4-dichlorobenzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-bromo-2,4-dichlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the benzene ring enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active acid form, which further interacts with cellular pathways .
Comparison with Similar Compounds
Methyl 2,4-dichlorobenzoate: Lacks the bromine atom, resulting in different reactivity and applications.
Methyl 5-bromo-4-chloro-2-fluorobenzoate:
Methyl 2-bromo-5-chlorobenzoate: The positions of the bromine and chlorine atoms are reversed, leading to variations in its reactivity and applications.
Uniqueness: Methyl 5-bromo-2,4-dichlorobenzoate is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications .
Properties
IUPAC Name |
methyl 5-bromo-2,4-dichlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIAQYXTJFKZFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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